4-(Chlorodifluoromethyl)-2-fluoropyridine
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Overview
Description
4-(Chlorodifluoromethyl)-2-fluoropyridine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and chlorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethyl)-2-fluoropyridine typically involves the introduction of the chlorodifluoromethyl group into a pyridine ring. One common method is the reaction of 2-fluoropyridine with chlorodifluoromethylating agents under controlled conditions. For instance, the use of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) in the presence of a base like triphenylphosphine (PPh3) can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Chlorodifluoromethyl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl)
- (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
- (Trifluoromethyl)trimethylsilane (TMSCF3)
Uniqueness
4-(Chlorodifluoromethyl)-2-fluoropyridine is unique due to the combination of fluorine and chlorine atoms in its structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C6H3ClF3N |
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Molecular Weight |
181.54 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]-2-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3N/c7-6(9,10)4-1-2-11-5(8)3-4/h1-3H |
InChI Key |
NLORTYDJMZGQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)Cl)F |
Origin of Product |
United States |
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